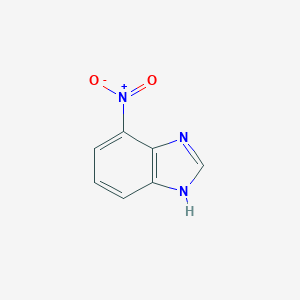

4-Nitro-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJMFSBXFBFELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147449 | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10597-52-1 | |

| Record name | 4-Nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. The benzimidazole core, a fusion of benzene and imidazole rings, is a significant pharmacophore in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The presence of a nitro group on the benzene ring at the 4-position imparts distinct electronic properties to the molecule, influencing its reactivity, physical characteristics, and biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Chemical and Physical Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 10597-52-1 | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole | [1][2] |

| Appearance | Solid (form and color may vary based on purity) | |

| Melting Point | Data for the 5-nitro isomer is 219 °C; specific data for the 4-nitro isomer is not readily available. | [3] |

| Boiling Point | Predicted: 448.6±47.0 °C (for the 1-(4-nitrophenyl) isomer) | [4] |

| pKa (Predicted) | 3.42±0.10 (for the 1-(4-nitrophenyl) isomer) | [4] |

| Solubility | Benzimidazoles are generally soluble in polar organic solvents. Specific solubility data for this compound is limited, but related compounds show low solubility in chloroalkanes and variable solubility in solvents like toluene and nitrotoluene. | [5][6] |

| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | [1] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN2 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 3-nitro-o-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene) with formic acid. This reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.

Materials and Equipment:

-

3-nitro-o-phenylenediamine

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10% w/v)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

pH paper or meter

Procedure:

-

In a round-bottom flask, place 10 mmol of 3-nitro-o-phenylenediamine.

-

Add 20 mL of formic acid to the flask.

-

The mixture is heated under reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid is carefully removed under reduced pressure.

-

The residue is then dissolved in a minimal amount of hot water and filtered to remove any insoluble impurities.

-

The filtrate is cooled and neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: The ¹H NMR spectrum of benzimidazole derivatives typically shows a deshielded N-H proton signal as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[7] The aromatic protons will appear in the region of 7.0-8.5 ppm.[7] The specific chemical shifts and coupling constants will be indicative of the 4-nitro substitution pattern.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the seven carbon atoms. Aromatic carbons typically resonate between 110-150 ppm.[8][9] The carbon atom attached to the nitro group will be significantly deshielded.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Analysis: The FTIR spectrum is expected to show characteristic absorption bands. For related nitrobenzimidazole compounds, these include:

3. UV-Visible Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm). The spectrum will show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic system.

Synthesis and Characterization Workflow

Biological Activity

Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[12][13] The introduction of a nitro group can significantly modulate this activity. While specific data for this compound is sparse, the broader classes of nitroimidazoles and benzimidazoles suggest several potential mechanisms of action.

Antimicrobial Activity: Nitroimidazole compounds often act as prodrugs that are activated under anaerobic conditions. The nitro group is reduced by microbial enzymes (e.g., nitroreductases) to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause oxidative stress and damage critical biomolecules such as DNA, leading to cell death.[14] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.

Anticancer Activity: The anticancer activity of benzimidazole derivatives has been attributed to several mechanisms.[15] These include:

-

Tubulin Polymerization Inhibition: Some benzimidazoles bind to β-tubulin, disrupting microtubule formation, which is essential for cell division, leading to mitotic arrest and apoptosis.

-

Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase.[16]

-

DNA Intercalation: The planar aromatic structure of the benzimidazole ring can intercalate between DNA base pairs, interfering with DNA replication and transcription.

The nitro group on the benzimidazole ring can enhance these activities, potentially by increasing the molecule's ability to generate reactive oxygen species or by altering its binding affinity to biological targets.

Potential Mechanisms of Biological Action

Conclusion

This compound is a compound of significant interest due to its structural relation to a class of highly bioactive molecules. While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, its properties and activities can be inferred from related compounds. The provided synthesis and characterization protocols offer a framework for its preparation and analysis in a laboratory setting. Further research into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a lead compound in drug discovery.

References

- 1. 4-Nitrobenzimidazole | C7H5N3O2 | CID 160949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-nitrophenyl)-1H-benzimidazole CAS#: 22492-14-4 [m.chemicalbook.com]

- 5. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro-1H-benzimidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and biological activities, offering valuable information for researchers engaged in the development of novel therapeutic agents.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 10597-52-1 | [1] |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of 4-nitro-1,2-phenylenediamine with formic acid.[2] This reaction provides a reliable method for laboratory-scale synthesis.

Experimental Protocol: Synthesis from 4-Nitro-1,2-phenylenediamine and Formic Acid[2]

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Formic acid

-

10% Sodium hydroxide (NaOH) solution

-

Decolorizing carbon

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, a mixture of 4-nitro-1,2-phenylenediamine and formic acid is heated.

-

The reaction mixture is then cooled and neutralized with a 10% sodium hydroxide solution until it is alkaline.

-

The crude product precipitates and is collected by filtration.

-

The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water, often with the use of decolorizing carbon to remove impurities.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR (DMSO-d₆): The proton on the imidazole nitrogen typically appears as a broad singlet in the downfield region (around 12.0-13.6 ppm). Aromatic protons resonate between 7.0 and 8.3 ppm.[3]

-

IR (KBr): Characteristic peaks are observed for N-H stretching (around 3436 cm⁻¹), C=N stretching (around 1607 cm⁻¹), and nitro group (NO₂) vibrations (around 1516 and 1338 cm⁻¹).[4]

-

Mass Spectrometry (HRMS-ESI): The calculated mass for [M+H]⁺ is 240.0768, which is consistent with the experimental findings.[4]

Biological Activities and Therapeutic Potential

Benzimidazole derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The introduction of a nitro group can significantly modulate the biological profile of the benzimidazole scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of nitrobenzimidazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not extensively reported, related nitrobenzimidazole derivatives have demonstrated significant activity.

Table 1: Anticancer Activity of Selected Nitrobenzimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Multiple cell lines | 1.84 - 10.28 | [7] |

| N-substituted 6-nitro-1H-benzimidazole derivative (2d) | Multiple cell lines | 1.84 - 10.28 | [7] |

| N-substituted 6-nitro-1H-benzimidazole derivative (3s) | Multiple cell lines | 1.84 - 10.28 | [7] |

| 2-(4-nitrophenyl)-1H-benzimidazole derivative (3k) | Multiple cell lines | 2.39 - 10.95 | [1] |

| 2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g) | Multiple cell lines | 2.39 - 10.95 | [1] |

Antimicrobial Activity

Nitrobenzimidazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |

| N-substituted 6-nitro-1H-benzimidazole derivative (2d) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |

| N-substituted 6-nitro-1H-benzimidazole derivative (3s) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |

| 2-(4-nitrophenyl)-1H-benzimidazole derivative (3k) | S. aureus (MSSA & MRSA) | 4 - 16 | [1] |

| 2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g) | S. aureus (MSSA & MRSA) | 4 - 16 | [1] |

Potential Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related compounds, several potential mechanisms can be proposed. In cancer, these may include the inhibition of key enzymes like dihydrofolate reductase or receptor tyrosine kinases such as EGFR and VEGFR-2.[8][9] The antimicrobial action could involve the disruption of microbial cellular processes.

Caption: Potential biological activities of this compound.

Conclusion

This compound serves as a valuable scaffold in the design and synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, make it a compound of high interest for further research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this versatile molecule.

References

- 1. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Nitro-1H-benzimidazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitro-1H-benzimidazole, a key heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H NMR | Data not available in search results | DMSO-d₆ |

| ¹³C NMR | Data not available in search results | DMSO-d₆ |

Note: Specific experimental NMR data for this compound was not available in the provided search results. The table is structured for the inclusion of such data when available.

Table 2: IR Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available in search results |

| Aromatic C-H Stretch | Data not available in search results |

| C=N Stretch | Data not available in search results |

| NO₂ Asymmetric Stretch | Data not available in search results |

| NO₂ Symmetric Stretch | Data not available in search results |

| Aromatic C=C Stretch | Data not available in search results |

Note: Specific experimental IR absorption bands for this compound were not available in the provided search results. The table lists expected vibrational modes for this class of compound.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion (M⁺) | Data not available in search results |

| Key Fragmentation Peaks | Data not available in search results |

Note: Specific experimental mass spectrometry data for this compound was not available in the provided search results.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.7 mL of a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is then transferred into a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid this compound sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.

-

The powdered mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The FT-IR spectrum is recorded using a spectrophotometer.

-

The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

The absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Electron ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of nitrobenzimidazole derivatives, which can be adapted for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Solubility of 4-Nitro-1H-benzimidazole in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-1H-benzimidazole. Due to a lack of publicly available, specific quantitative solubility data for this compound, this document furnishes illustrative data from closely related benzimidazole derivatives to provide a foundational understanding. Furthermore, detailed experimental protocols for determining both kinetic and thermodynamic solubility in Dimethyl Sulfoxide (DMSO) and various aqueous buffers are presented. This guide aims to equip researchers with the necessary methodologies to ascertain the solubility of this compound and similar compounds, a critical parameter in drug discovery and development. Visual workflows and a relevant biological pathway are included to further aid in experimental design and conceptual understanding.

Introduction to the Solubility of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. However, benzimidazole derivatives are often characterized by low aqueous solubility due to their rigid, fused ring structure. The introduction of a nitro group, a potent electron-withdrawing group, can further increase the lipophilicity of the molecule, often leading to diminished solubility in aqueous media.

While this compound is soluble in polar aprotic solvents like DMSO, which can dissolve a wide range of both polar and nonpolar compounds, its solubility in aqueous buffers is expected to be limited.[1][2] This low aqueous solubility can present significant challenges during in vitro and in vivo testing, potentially leading to issues with bioavailability and the reliability of experimental results. Therefore, accurate determination of its solubility profile is a critical step in the early stages of drug development.

Solubility Data of Related Benzimidazole Derivatives

In the absence of specific experimental data for this compound, the following table summarizes the solubility of other benzimidazole and nitroaromatic compounds to provide a general reference. It is crucial to experimentally determine the precise solubility for this compound.

| Compound Name | Solvent/Buffer | Temperature (°C) | Solubility | Reference |

| 5,6-dimethyl-4-nitro-1H-benzimidazole | Aqueous Buffer (pH 7.4) | Not Specified | >28.7 µg/mL | [3] |

| 5-Nitrobenzimidazole | Water | 16.5 | < 0.1 mg/mL | [4] |

| Nitrobenzene | Water | 25 | ~1.8 g/L | [5] |

| 4-Nitrobenzamide | Water | 18 | < 0.1 mg/mL | [6] |

Experimental Protocols for Solubility Determination

Two common types of solubility measurements are kinetic and thermodynamic solubility. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[7][8]

Kinetic Solubility Assay

This method assesses the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[7] It is a rapid method suitable for high-throughput screening.

3.1.1. Principle

A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The point at which the compound precipitates is determined, typically by nephelometry (light scattering) or UV spectrophotometry after filtration.[9][10]

3.1.2. Materials

-

This compound

-

Dimethyl Sulfoxide (DMSO), ACS Reagent Grade[11]

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates (UV-compatible or clear for nephelometry)

-

Nephelometer or a UV spectrophotometer with plate reading capability

-

Multichannel pipettes

3.1.3. Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer to each well.

-

Compound Addition: Transfer a small, fixed volume of each DMSO stock dilution into the corresponding wells of the buffer plate. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 2 hours).[12]

-

Measurement (Nephelometry): Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.[9]

-

Measurement (UV Spectrophotometry): Alternatively, filter the solutions in the plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. Calculate the concentration using a standard curve prepared in a mixture of buffer and DMSO that mimics the assay conditions.[7]

Thermodynamic (Equilibrium) Solubility Assay

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is considered the "gold standard" for solubility determination.[3][13]

3.2.1. Principle

An excess amount of the solid compound is added to the solvent of interest (e.g., aqueous buffer). The mixture is agitated until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.[3]

3.2.2. Materials

-

This compound (solid)

-

Aqueous buffer (e.g., PBS at various pH values)

-

Glass vials

-

Thermomixer or shaking incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2.3. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vials and incubate in a shaking incubator or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC-UV method. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in µg/mL or µM.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a test compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Potential Biological Pathway: Anticancer Mechanism of Nitrobenzimidazoles

While the specific signaling pathway for this compound is not well-defined in the literature, related 5-nitrobenzimidazole derivatives have been studied for their anticancer properties. A potential mechanism of action involves the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[14]

Caption: Inhibition of PARP by Nitrobenzimidazole Derivatives.

Conclusion

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. evotec.com [evotec.com]

- 4. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Nitro-1H-benzimidazole from 4-nitro-o-phenylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The primary focus of this document is the efficient synthesis route starting from 4-nitro-o-phenylenediamine. This guide will detail the experimental protocols, present quantitative data in a structured format, and provide visual representations of the synthesis workflow.

Introduction

Benzimidazole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, anticancer, antiviral, and anthelmintic properties. The nitro-substituted benzimidazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules. The synthesis of this compound from 4-nitro-o-phenylenediamine is a fundamental and widely employed reaction in organic synthesis. This reaction typically involves the cyclization of the diamine with a one-carbon synthon, most commonly formic acid.

Core Synthesis Reaction

The principal method for synthesizing this compound from 4-nitro-o-phenylenediamine is through a condensation reaction with formic acid. This reaction proceeds via an acid-catalyzed cyclization mechanism. The formic acid acts as the source of the C2-carbon of the imidazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-nitro-o-phenylenediamine using formic acid.

| Parameter | Value | Reference |

| Starting Material | 4-nitro-1,2-phenylenediamine | [1] |

| Reagent | Formic Acid | [1] |

| Solvent/Medium | 10% Hydrochloric Acid | [1] |

| Reaction Temperature | 80°C | [1] |

| Reaction Time | 3 hours | [1] |

| Product | 5(6)-nitro-benzimidazole | [1] |

| Yield | 89% | [1] |

| Melting Point | 209°-211°C | [1] |

Note: The product is often referred to as 5(6)-nitro-benzimidazole due to tautomerism, where the nitro group can be at position 5 or 6.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-nitro-o-phenylenediamine.

Materials:

-

4-nitro-1,2-phenylenediamine (15.3 g)[1]

-

Formic acid (15 ml)[1]

-

10% Hydrochloric acid (150 ml)[1]

-

Concentrated ammonium hydroxide solution[1]

-

Distilled water

-

Phosphorus pentoxide (P₂O₅) for drying[1]

Equipment:

-

Round-bottom flask

-

Water bath

-

Stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

A suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid is prepared in a round-bottom flask.[1]

-

To this suspension, 15 ml of formic acid is added.[1]

-

The reaction mixture is stirred on a water bath at 80°C for 3 hours.[1]

-

After 3 hours, the mixture is cooled to room temperature.[1]

-

The cooled mixture is then made alkaline by the addition of concentrated ammonium hydroxide solution.[1]

-

The resulting precipitate is collected by filtration.[1]

-

The collected solid, which appears as yellowish needles, is washed with water.[1]

-

The product is dried over P₂O₅ under reduced pressure to yield 14.3 g (89% yield) of 5(6)-nitro-benzimidazole.[1] The melting point of the product is 209°-211°C.[1]

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-nitro-o-phenylenediamine via condensation with formic acid is a robust and high-yielding method. The procedure is straightforward and utilizes readily available reagents, making it a practical choice for both academic research and industrial applications. This guide provides the necessary technical details to enable researchers and professionals in drug development to successfully replicate and adapt this important synthetic transformation. Further research may explore greener synthesis methodologies to minimize environmental impact.

References

An In-depth Technical Guide to 4-Nitro-1H-benzimidazole

This technical guide provides a comprehensive overview of 4-Nitro-1H-benzimidazole, a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, structural characteristics, synthesis protocols, and biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Identity and Structure

IUPAC Name: this compound[1]

The structure of this compound consists of a benzene ring fused to an imidazole ring, with a nitro group substituted at the fourth position of the benzene ring.

Molecular Formula: C7H5N3O2[1]

Molecular Weight: 163.13 g/mol [1]

Structural Representation

Below is the 2D chemical structure of this compound.

Figure 1. 2D Structure of this compound.

Chemical Identifiers

For ease of reference across various databases and publications, the following identifiers are associated with this compound.

| Identifier Type | Value |

| PubChem CID | 160949[1] |

| CAS Number | 10597-52-1[1][2] |

| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9)[1] |

| InChIKey | NEJMFSBXFBFELK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN2[1] |

Synonyms: 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole, 7-nitro-1H-benzo[d]imidazole.[1][2]

Synthesis of Nitrobenzimidazole Derivatives

The synthesis of nitrobenzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[5][6][7]

General Experimental Protocol for Synthesis

A common method for synthesizing 6-nitro-1H-benzimidazole derivatives involves the condensation of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes.[5][6][7]

Materials:

-

4-nitro-o-phenylenediamine

-

Substituted aromatic aldehydes

-

Ethanol (as solvent)

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is prepared in ethanol.

-

Sodium metabisulfite is added to the mixture.

-

The reaction mixture is then subjected to either conventional heating (reflux) for 6-12 hours or microwave irradiation for 10-15 minutes.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized.

A logical workflow for a generalized synthesis and evaluation process is depicted below.

Spectroscopic Data

Characterization of synthesized benzimidazole derivatives typically involves various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In ¹H NMR spectra of N-substituted 6-nitro-1H-benzimidazole derivatives, the characteristic NH proton of the benzimidazole ring appears as a singlet in the region of δ 12.71–13.92 ppm. Aromatic protons are observed in the δ 6.72–9.00 ppm region. For N-substituted derivatives, a singlet for the methylene (-CH2-) group can be seen between 5.90–4.70 ppm.[4][5]

-

¹³C NMR: The carbon signals for these compounds are also characteristic and aid in structure elucidation.

Infrared (IR) Spectroscopy

IR spectra of nitrobenzimidazole derivatives show characteristic absorption bands for the N-H, C=N, and NO2 groups. For instance, in 2-(4-Nitrophenyl)-1H-benzimidazole, bands are observed at 3436 cm⁻¹ (NH), 1607 cm⁻¹ (C=N), and 1516, 1338 cm⁻¹ (NO2).[8]

Biological Activity

Benzimidazole derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The nitro substitution can significantly influence this biological activity.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of nitrobenzimidazole derivatives against various human cancer cell lines.[5][7][9][10]

For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have shown strong anticancer activity against multiple cell lines, with IC50 values comparable to the standard drug paclitaxel.[5][7]

| Compound Class | Cancer Cell Lines Tested | IC50 Range (µg/mL) | Reference Drug (IC50 Range) |

| N-substituted 6-nitro-1H-benzimidazoles | Five different cell lines | 1.84 - 10.28 | Paclitaxel (1.38–6.13 µM) |

Table compiled from data in references[5][7].

Antimicrobial Activity

Nitro-substituted benzimidazoles have also exhibited significant antibacterial and antifungal properties.[5][9]

Compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[5]

| Compound Class | Microbial Strains | MIC Range (µg/mL) | Reference Drug (MIC Range) |

| N-substituted 6-nitro-1H-benzimidazoles | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin (8–16 µg/mL) |

| N-substituted 6-nitro-1H-benzimidazoles | C. albicans, A. niger | 8 - 16 | Fluconazole (4–128 µg/mL) |

Table compiled from data in references[5][7].

Mechanism of Action

In silico studies, such as molecular docking, have been employed to investigate the potential mechanism of action. For some nitrobenzimidazole derivatives, dihydrofolate reductase (DHFR) has been identified as a potential target for both antimicrobial and anticancer activities.[5] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

The proposed inhibitory action on DHFR is illustrated in the following diagram.

Conclusion

This compound and its derivatives represent a versatile scaffold in medicinal chemistry. The straightforward synthesis, coupled with significant and broad-spectrum biological activities, makes this class of compounds a promising area for further research and development in the pursuit of novel therapeutic agents. The data presented in this guide underscores the potential of these molecules, particularly in the fields of oncology and infectious diseases. Further investigation into their structure-activity relationships and mechanisms of action is warranted.

References

- 1. 4-Nitrobenzimidazole | C7H5N3O2 | CID 160949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 4-Nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitro-1H-benzimidazole (CAS No: 10597-52-1). While specific experimental stability data for this compound is limited in publicly available literature, this document consolidates general knowledge from safety data sheets and provides detailed, generalized experimental protocols for assessing the stability of benzimidazole derivatives. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by outlining best practices for storage, handling, and stability assessment.

Introduction

This compound is a heterocyclic aromatic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The addition of a nitro group to the benzimidazole ring can significantly influence its chemical properties, including its stability. Understanding the stability profile of this compound is crucial for its application in research and development, ensuring the integrity of experimental results and the safety of its handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | 475.7 ± 18.0 °C at 760 mmHg | [1] |

| Flash Point | 241.5 ± 21.2 °C | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| LogP | 1.12 | [1] |

| pKa | Data not available |

Stability Profile and Degradation Pathways

General Stability:

-

Thermal Stability: The compound is expected to be relatively stable at room temperature but may decompose at elevated temperatures. High temperatures, flames, and sparks should be avoided.[1]

-

Photostability: Nitroaromatic compounds can be susceptible to photolytic degradation. Exposure to light, especially UV radiation, may lead to decomposition.

-

pH Sensitivity: The benzimidazole ring contains both acidic (N-H) and basic nitrogen atoms, making its stability pH-dependent. It may be susceptible to hydrolysis under strongly acidic or basic conditions.

Potential Degradation Pathways:

-

Hydrolysis: Cleavage of the imidazole ring could occur under harsh acidic or basic conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates, a common reaction for nitroaromatic compounds.

-

Photochemical Degradation: Exposure to light could lead to the formation of radical species and subsequent degradation products.[3]

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and purity of this compound.

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[1]

-

Store away from heat, sparks, open flames, and other sources of ignition.[1]

-

Avoid contact with strong oxidizing agents.[1]

-

For long-term storage, refrigeration may be considered, although specific data on its effect is not available.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[1]

Data Presentation: Forced Degradation Studies (Hypothetical)

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. As no specific data for this compound is available, Table 2 provides a template with hypothetical data to illustrate how results from such studies would be presented.

Table 2: Summary of Forced Degradation Studies for this compound (Illustrative Data)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data not available | Data not available |

| Basic Hydrolysis | 0.1 M NaOH | 8 | 40 | Data not available | Data not available |

| Oxidative | 3% H₂O₂ | 24 | 25 | Data not available | Data not available |

| Thermal | Dry Heat | 48 | 80 | Data not available | Data not available |

| Photolytic | UV Light (254 nm) | 12 | 25 | Data not available | Data not available |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on benzimidazole derivatives like this compound. These are based on standard industry practices and regulatory guidelines.

General Procedure for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period. Withdraw samples at various time points, cool, and neutralize with a suitable base (e.g., 0.1 M to 1 M NaOH) before analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., room temperature or 40-60°C) for a specified period. Withdraw samples at various time points, cool, and neutralize with a suitable acid (e.g., 0.1 M to 1 M HCl) before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or a slightly elevated temperature for a specified period, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C). Also, expose a solution of the compound to a similar temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended to assess peak purity.

Stability-Indicating HPLC Method Development (General Approach)

-

Column: A C18 column is typically a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all its degradation products.

Visualizations

Factors Influencing Stability and Storage

The following diagram illustrates the key factors that can affect the stability of this compound and the corresponding recommended storage and handling procedures.

Caption: Factors influencing the stability of this compound.

General Workflow for Forced Degradation Studies

This diagram outlines a typical experimental workflow for conducting forced degradation studies to assess the stability of a chemical compound.

Caption: Workflow for forced degradation studies.

Conclusion

While specific quantitative stability data for this compound is not extensively documented in the public domain, this technical guide provides a framework for its safe storage, handling, and a systematic approach to its stability assessment. Based on its chemical structure and information from related compounds, it is recommended to store this compound in a cool, dry, dark place, away from incompatible materials. The provided experimental protocols for forced degradation studies offer a robust methodology for researchers to determine its intrinsic stability and degradation pathways, which is essential for its reliable use in scientific research and drug development.

References

The Nitro-Driven Arsenal: A Technical Guide to the Biological Activity of Nitrobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group onto this scaffold dramatically enhances its biological activity, giving rise to a class of compounds—nitrobenzimidazole derivatives—with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antiparasitic activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Anticancer Activity: Targeting the Engines of Malignancy

Nitrobenzimidazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical cellular processes such as DNA repair and cell division.

Quantitative Anticancer Activity Data

The in vitro efficacy of nitrobenzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits a biological process by 50%. The following table summarizes the IC50 values of representative nitrobenzimidazole derivatives against various cancer cell lines.

| Compound ID | Derivative Name | Cancer Cell Line | IC50 Value | Reference |

| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [1][2] |

| 2 | 2-(2-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100 µM | [2] |

| 3 | 2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 2.5 µM | [1][2] |

| 4 | Compound 3 | PARP Inhibition | 0.05 µM | [1][2] |

| 5 | 3-Cl phenyl substituted N-alkyl benzimidazole | Leishmania major | 0.6787 µg/mL | |

| 6 | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | HepG2 (Liver Carcinoma) | Not Specified | |

| 7 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon Carcinoma) | 0.15 µM | [3] |

| 8 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung Carcinoma) | Not Specified | [3] |

| 9 | Benzimidazole-triazole hybrid 5a | HepG-2 (Hepatocellular Carcinoma) | 3.87-8.34 µM | [4] |

| 10 | Benzimidazole-triazole hybrid 6g | HCT-116 (Colon Carcinoma) | 3.34-10.92 µM | [4] |

Mechanisms of Anticancer Action

Two prominent mechanisms of action for anticancer nitrobenzimidazole derivatives are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Benzimidazole derivatives can bind to β-tubulin, disrupting microtubule dynamics. This interference with the formation and disassembly of microtubules leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nitrobenzimidazole derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. The presence of the electron-withdrawing nitro group is crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The zone of inhibition is another measure, indicating the area around an antimicrobial agent where microbial growth is inhibited.

| Compound ID | Derivative Name | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 11 | 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | Bacillus cereus | Not Specified | 18 | [5] |

| 12 | 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | Escherichia coli | Not Specified | 17 | [5] |

| 13 | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a) | Staphylococcus aureus | >100 | Not Specified | [6] |

| 14 | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h) | Pseudomonas aeruginosa | 12.5 | Not Specified | [6] |

| 15 | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i) | Staphylococcus aureus | 6.25 | Not Specified | [6] |

| 16 | N-substituted benzimidazole 5d | Bacillus thuringiensis | Potent | Not Specified | [7] |

| 17 | N-substituted benzimidazole 5d | Candida albicans | Potent | Not Specified | [7] |

| 18 | N-substituted benzimidazole 5a | Various microorganisms | Significant | Not Specified | [7] |

| 19 | 2-methylbenzimidazol-1-yl derivative 2 | Bacillus cereus | Not Specified | >12 | [8] |

| 20 | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine 5i | Micrococcus luteus | 7.81 | Not Specified | [9] |

Antiparasitic Activity: A Weapon Against Protozoan Infections

Nitrobenzimidazole derivatives have shown considerable promise as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma. Their mechanism of action in these organisms often involves the reductive activation of the nitro group by parasite-specific enzymes.

Quantitative Antiparasitic Activity Data

The antiparasitic activity is typically reported as IC50 values against different life stages of the parasites.

| Compound ID | Derivative Name | Parasite | IC50 Value | Reference |

| 21 | 3-Cl phenyl substituted N-alkyl benzimidazole | Leishmania major promastigotes | 0.6787 µg/mL | |

| 22 | Bromo-substituted piperlongumine-type cinnamide derivative | Leishmania major promastigotes | 4.5–5.8 μM | [10] |

| 23 | Iodo-substituted piperlongumine-type cinnamide derivative | Toxoplasma gondii | 2.0–3.5 μM | [10] |

| 24 | 3-Nitrobenzenesulfonamide derivative 4 | Trypanosoma cruzi epimastigotes | >256 µM | [11] |

| 25 | Benzimidazole derivative 1 | Leishmania mexicana promastigotes | 64 µM | [12] |

| 26 | Benzimidazole derivative 1 | Leishmania mexicana amastigotes | 32 µM | [12] |

| 27 | Benzimidazole-triazole derivative 5f | Leishmania tropica promastigotes | 460.37 μg/mL | [13] |

| 28 | Benzimidazole-triazole derivative 5h | Leishmania tropica promastigotes | 468.01 μg/mL | [13] |

Mechanism of Antiparasitic Action: Nitroreductase Activation

A key mechanism of action for nitro-containing antiparasitic drugs is their activation by parasitic nitroreductases (NTRs). These enzymes, which are often absent or have different specificities in mammalian host cells, reduce the nitro group of the nitrobenzimidazole derivative. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS). These reactive intermediates can then damage parasite DNA, proteins, and other macromolecules, leading to cell death.

Experimental Protocols

The following are generalized protocols for key in vitro and in vivo assays used to evaluate the biological activity of nitrobenzimidazole derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nitrobenzimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrobenzimidazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance. A clear zone of inhibition around a well containing the antimicrobial agent indicates its effectiveness against the test microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Müller-Hinton agar plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Nitrobenzimidazole derivative solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of a Müller-Hinton agar plate evenly with a standardized suspension of the test microorganism using a sterile swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the nitrobenzimidazole derivative solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

This protocol outlines a generalized procedure for evaluating the anticancer activity of nitrobenzimidazole derivatives in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Nitrobenzimidazole derivative formulation for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the nitrobenzimidazole derivative (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.

-

Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

Nitrobenzimidazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and parasitology. The presence of the nitro group is a key determinant of their biological activity, often enabling mechanisms of action that are selective for cancer cells or pathogenic organisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising compounds into novel clinical therapies.

References

- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma cruzi and Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Properties of 4-Nitro-1H-benzimidazole and Its Isomers: A Technical Guide

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The introduction of a nitro (NO₂) group to the benzimidazole scaffold dramatically alters its electronic landscape, bestowing properties that are pivotal for applications ranging from anticancer and antimicrobial agents to corrosion inhibitors.[1] This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of nitro-substituted benzimidazoles.

While direct computational studies on 4-Nitro-1H-benzimidazole are scarce in existing literature, this guide will draw upon extensive theoretical data available for its closely related and well-studied isomers, such as 2-aryl-5(or 6)-nitrobenzimidazoles. The principles and methodologies described herein are directly applicable and provide a robust framework for understanding the electronic characteristics of the 4-nitro isomer.

Computational Methodologies for Electronic Property Analysis

The theoretical investigation of molecular electronic properties predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for this purpose, balancing computational cost with high accuracy.

Detailed Protocol: Density Functional Theory (DFT) Calculation

A typical computational protocol for analyzing the electronic properties of a nitrobenzimidazole derivative involves the following steps:

-

Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry to a minimum on the potential energy surface.

-

Method: DFT is employed for this optimization.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used as it provides a reliable description of electronic structures for organic molecules.

-

Basis Set: A common choice is the 6-311G(d,p) or 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational efficiency for molecules of this size.

-

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic properties like zero-point energy.

-

Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict reactive sites.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies.

-

Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.

-

-

Software: These calculations are typically performed using specialized quantum chemistry software packages like Gaussian, ORCA, or GAMESS. The results are visualized and analyzed using programs such as GaussView or Avogadro.

The logical flow of this computational process is visualized in the diagram below.

Analysis of Electronic Properties

The electronic properties of nitrobenzimidazoles are dominated by the presence of the electron-withdrawing nitro group, which significantly influences the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key orbitals in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[2][3]

-

Influence of the Nitro Group: The strongly electron-withdrawing NO₂ group lowers the energy of both the HOMO and LUMO compared to unsubstituted benzimidazole. This is because it withdraws electron density from the π-conjugated system.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability.[4] The nitro group's influence on the energy gap is a key factor in the biological activity of these compounds.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other species. It maps the electrostatic potential onto the molecule's surface.

-

Color Coding: Typically, red or yellow regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. Green areas are neutral.

-

Nitrobenzimidazole MEP: In nitro-substituted benzimidazoles, the most negative potential (red/yellow) is localized on the oxygen atoms of the nitro group, making them strong centers for electrophilic and hydrogen-bonding interactions. Conversely, the region around the hydrogen atoms of the imidazole ring and the carbon atoms adjacent to the nitro group often shows a positive potential (blue), indicating susceptibility to nucleophilic attack.

Quantitative Electronic Properties

Table 1: Calculated Electronic Properties of 2-phenyl-6-nitrobenzimidazole

| Property | Symbol | Calculated Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.65 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.71 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.94 | eV | Chemical Reactivity / Stability |

| Ionization Potential | IP | 6.65 | eV | Energy to remove an electron |

| Electron Affinity | EA | 2.71 | eV | Energy released when adding an electron |

| Electronegativity | χ | 4.68 | eV | Ability to attract electrons |

| Chemical Hardness | η | 1.97 | eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.51 | eV⁻¹ | Reciprocal of hardness |

| Dipole Moment | µ | 6.45 | Debye | Overall molecular polarity |

Data derived from DFT calculations on 2-phenyl-6-nitrobenzimidazole, which exists in tautomeric equilibrium with the 5-nitro isomer. The presence of the nitro group results in a significant dipole moment, indicating a highly polar molecule.[5]

Conclusion

Theoretical studies, primarily using Density Functional Theory, provide powerful insights into the electronic structure of this compound and its isomers. The electron-withdrawing nitro group is the dominant factor controlling their properties, leading to a lowered HOMO-LUMO energy gap, increased reactivity, and distinct regions of electrophilic and nucleophilic potential as visualized by MEP maps. This detailed understanding of the electronic landscape is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of novel benzimidazole derivatives with tailored biological activities and physical properties.

References

- 1. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Nitro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of 4-nitro-1H-benzimidazole derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it an ideal platform for the rapid generation of compound libraries for drug discovery and development.